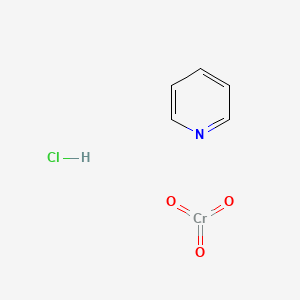

Pyridine; trioxochromium; hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” often involves multi-step organic reactions, starting from simple precursors to achieve the desired stereochemistry and functional groups. The pyrrolidine ring, a common feature in many biologically active compounds, can be synthesized using strategies that include ring-closure reactions, asymmetric synthesis for the specific stereoisomers, and functional group transformations to introduce the nitrophenyl and tert-butoxycarbonyl groups (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their reactivity and properties. For instance, the stereochemistry of “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” affects its interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in determining and analyzing the molecular structures, providing insights into the compounds’ three-dimensional configurations and the electronic distribution within the molecules.

Chemical Reactions and Properties

The chemical reactions involving these compounds can include substitutions, additions, eliminations, and rearrangements, influenced by the presence of functional groups such as nitro, carboxylic acid, and esters. The reactivity of the pyrrolidine ring, for example, is moderated by its nitrogen atom and the adjacent substituents, which can participate in nucleophilic and electrophilic reactions (Arseniyadis et al., 1984).

Applications De Recherche Scientifique

-

Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines, a type of pyridine derivative, are known to have anti-inflammatory effects .

- Method : Various methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antimicrobial Evaluation

- Field : Medicinal Chemistry

- Application : Pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .

- Method : The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .

- Results : The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .

-

Pyridinium Ionic Liquids

- Field : Materials Science

- Application : Pyridinium salts are used to create pyridinium ionic liquids .

- Method : The synthesis of pyridinium ionic liquids involves the use of structurally diverse pyridinium salts .

- Results : Pyridinium ionic liquids have a wide range of applications in materials science .

-

Anti-cancer Agents

- Field : Medicinal Chemistry

- Application : Pyridinium salts have been found to have anti-cancer properties .

- Method : The anti-cancer properties of pyridinium salts are studied through various experimental procedures .

- Results : Pyridinium salts have shown promising results as potential anti-cancer agents .

-

Anti-malarial Agents

-

Gene Delivery

-

Pyridinium Ylides

-

Anti-cholinesterase Inhibitors

- Field : Medicinal Chemistry

- Application : Pyridinium salts have been found to have anti-cholinesterase inhibitory properties .

- Method : The anti-cholinesterase inhibitory properties of pyridinium salts are studied through various experimental procedures .

- Results : Pyridinium salts have shown promising results as potential anti-cholinesterase inhibitors .

-

Materials Science

-

Biological Issues Related to Gene Delivery

-

Anti-microbial Agents

- Field : Medicinal Chemistry

- Application : Pyridinium salts have been found to have anti-microbial properties .

- Method : The anti-microbial properties of pyridinium salts are studied through various experimental procedures .

- Results : Pyridinium salts have shown promising results as potential anti-microbial agents .

-

Anti-malarial Agents

Safety And Hazards

Orientations Futures

The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Propriétés

IUPAC Name |

pyridine;trioxochromium;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDYSKVKXMUPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.O=[Cr](=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClCrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine; trioxochromium; hydrochloride | |

CAS RN |

26299-14-9 |

Source

|

| Record name | Pyridinium chlorochromate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26299-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)